molecular formula C8H10Cl2N2O2 B2878057 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride CAS No. 2416234-37-0

5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride

Cat. No.: B2878057
CAS No.: 2416234-37-0
M. Wt: 237.08
InChI Key: GJXMCKJOZSEXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H-Pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyridine moiety, with a carboxylic acid substituent at the 4-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.2ClH/c11-8(12)5-1-2-10-7-4-9-3-6(5)7;;/h1-2,9H,3-4H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRYBVGXTUPMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2CN1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

The synthesis often begins with dipicolinic acid (pyridine-2,3-dicarboxylic acid) or substituted aminopyrroles. Dipicolinic acid undergoes dehydration to form an anhydride intermediate, which is critical for subsequent cyclization. Alternatively, aminopyrroles (e.g., 3-aminopyrrole derivatives) react with β-dicarbonyl compounds like diketene to form acylated intermediates.

Cyclization and Ring Formation

Cyclization is achieved under acidic or thermal conditions:

  • Acid-catalyzed cyclization : Refluxing dipicolinic anhydride in hydrochloric acid (HCl) generates the pyrrolo[3,4-b]pyridine core.
  • Enzymatic resolution : Lipases or esterases enable stereochemical control during cyclization, yielding enantiomerically pure intermediates (>99% ee).

Example protocol :

  • Dissolve dipicolinic acid (10 g) in methanol with HCl (12 M).
  • Reflux at 65°C for 24 hours to form the anhydride.
  • Treat with ammonium hydroxide to induce ammonolysis.

Hydrogenation Steps

Selective hydrogenation of the pyridine ring to piperidine is critical for saturation:

  • Catalytic hydrogenation : Pd/C (5–10 wt%) under 5–20 bar H₂ at 60°C achieves full saturation without over-reduction.
  • Low-temperature conditions : Maintaining temperatures below 80°C prevents side reactions, ensuring >95% conversion.

Dihydrochloride Salt Formation

The free base is treated with HCl gas or concentrated HCl in anhydrous ethanol:

  • Dissolve the free base (1 equiv) in ethanol.
  • Add HCl (2.1 equiv) dropwise at 0°C.
  • Isolate the precipitate via filtration, yielding the dihydrochloride salt.

Reaction Optimization and Conditions

Temperature and Pressure Control

  • Hydrogenation : Optimal at 40–80°C and 5–20 bar H₂. Exceeding 80°C leads to debenzylation side products.
  • Cyclization : HCl-mediated reactions require reflux (100–110°C) for 4–10 hours.

Catalytic Systems

  • Pd/C : Preferred for hydrogenation due to high activity and selectivity.
  • Enzymes (lipases) : Enable enantioselective hydrolysis, critical for chiral intermediates.

Industrial vs. Laboratory Synthesis

Industrial scale :

  • Continuous-flow reactors with fixed-bed Pd/C catalysts.
  • Azeotropic distillation for solvent recovery.

Laboratory scale :

  • Batch hydrogenation using Parr reactors.
  • Chiral HPLC for enantiomeric excess determination.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This modulation affects the receptor’s activity, leading to various downstream effects in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and its analogs.

Compound Name Core Structure Substituents Salt Form Molecular Weight Reported Activity
5H,6H,7H-Pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride (Target) Pyrrolo[3,4-b]pyridine Carboxylic acid (C4) Dihydrochloride Not explicitly given Inferred solubility enhancement for drug delivery
1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride Pyrazolo[3,4-b]pyridine Carboxylic acid (C4) Hydrochloride 169.61 g/mol Catalogued as a building block for synthesis
1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride Pyrazolo[3,4-b]pyridine Carboxylic acid (C3) Hydrochloride Not provided Life science research applications
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives Pyrido[2,3-c]pyridazine Variable (e.g., aryl, alkyl groups) Neutral or salts Variable Bcl-xL inhibitors for cancer therapy
7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl) quinoline Pyrazolo[4,3-c]pyridine + quinoline Fluoro, methoxy, cyclopropyl groups Not specified 443.18522 (M+H)+ Antibacterial (quinolone derivative)

Structural and Functional Analysis

  • Core Heterocycles :

    • The target compound’s pyrrolo[3,4-b]pyridine core differs from pyrazolo[3,4-b]pyridine analogs () by replacing a nitrogen atom in the five-membered ring with a carbon, altering electronic properties and binding interactions .
    • Pyrido[2,3-c]pyridazine derivatives () feature a six-membered pyridazine fused to pyridine, enabling distinct protein-binding modes (e.g., Bcl-xL inhibition) compared to the target’s bicyclic structure .
  • Salt Form: The dihydrochloride salt in the target compound likely offers higher solubility than the monohydrochloride salts in and , critical for bioavailability in drug formulations .
  • Biological Activity: Pyrido-pyridazines () are optimized for pro-apoptotic activity, whereas the quinoline derivative in (with a pyrazolo-pyridine subunit) shows antibacterial properties. The target compound’s dihydrochloride form may prioritize pharmacokinetics over direct therapeutic action .

Biological Activity

5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Common Name : 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid
  • CAS Number : 1368344-99-3
  • Molecular Formula : C8_8H8_8N2_2O2_2
  • Molecular Weight : 164.16 g/mol

Biological Activity Overview

The biological activity of 5H,6H,7H-pyrrolo[3,4-b]pyridine derivatives has been extensively studied. These compounds exhibit various pharmacological effects including:

  • Antitumor Activity : Several studies have demonstrated the ability of pyrrolo[3,4-b]pyridine derivatives to inhibit cancer cell proliferation. For instance, compounds have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cells .
  • Antibacterial Properties : Research indicates that derivatives of this compound possess moderate to good antibacterial activity. In vitro studies have highlighted their effectiveness against various bacterial strains .
  • Neuroprotective Effects : Some derivatives have been investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neuroinflammatory pathways and enhance neuronal survival under stress conditions .

The mechanisms underlying the biological activities of 5H,6H,7H-pyrrolo[3,4-b]pyridine derivatives include:

  • Inhibition of Protein Kinases : Certain derivatives selectively inhibit protein kinases involved in cancer progression and inflammation. This selective inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer models .
  • Modulation of Insulin Sensitivity : Some studies suggest that these compounds can enhance insulin sensitivity in adipocytes, indicating potential applications in diabetes management .
  • Antiviral Activity : Research has shown that pyrrolo[3,4-b]pyridine derivatives can inhibit viral replication in vitro, suggesting their potential as antiviral agents against diseases like HIV .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorModerate cytotoxicity against ovarian cancer cells
AntibacterialEffective against various bacterial strains
NeuroprotectiveEnhances neuronal survival and modulates neuroinflammation
Insulin SensitivityImproves insulin sensitivity in adipocytes
AntiviralInhibits viral replication (e.g., HIV)

Case Study: Antitumor Activity

In a study by Kalai et al., a series of pyrrolo[3,4-b]pyridine derivatives were synthesized and tested for their cytotoxic effects on ovarian and breast cancer cell lines. The most active compound exhibited an IC50 value indicating significant potency against ovarian cancer cells while maintaining low toxicity to non-cancerous cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.